4-Fluoro-2-methyl-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-2-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4S/c1-4-6(15(9,13)14)3-2-5(8)7(4)10(11)12/h2-3H,1H3,(H2,9,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAULFUOYULFRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-fluoro-2-methylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position. The reaction is usually performed under controlled conditions to prevent over-nitration and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions, improved safety, and higher efficiency compared to batch processes. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 4-Fluoro-2-methyl-3-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Fluoro-2-carboxy-3-nitrobenzenesulfonamide.
Scientific Research Applications
4-Fluoro-2-methyl-3-nitrobenzenesulfonamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antimicrobial agent.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The fluoro and methyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Substituent Position and Functional Group Variations
4-Fluoro-N-isopropyl-3-methylbenzenesulfonamide (CAS RN: 898642-14-3)
- Substituents : Fluoro (4), methyl (3), isopropyl-sulfonamide.
- Key Differences : Lacks the nitro group at position 3 and replaces the sulfonamide’s NH$_2$ with an isopropyl group.
- The bulky isopropyl group may hinder interactions in biological systems compared to the parent sulfonamide .
4-Chloro-3-nitrobenzenesulfonamide
- Substituents : Chloro (4), nitro (3), sulfonamide.
- Implications : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may increase lipophilicity, affecting solubility and membrane permeability .
2-Methyl-5-nitrobenzenesulfonamide (CAS RN: 73901-01-6)
Halogen-Substituted Analogs
4-Fluoro-N-methylbenzenesulfonamide (CAS RN: 433-14-7)
- Substituents : Fluoro (4), methyl-sulfonamide.
- Key Differences : Lacks both nitro and methyl groups on the benzene ring.
N-{4-fluoro-3-nitrophenyl}methanesulfonamide (CAS RN: 85482-36-6)
Nitro-Containing Derivatives
4-Fluoro-3-nitrobenzoic Acid (CAS RN: 453-71-4)
- Substituents : Fluoro (4), nitro (3), carboxylic acid.
- Key Differences : Carboxylic acid replaces sulfonamide.
Structural and Physicochemical Data Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | Key Functional Groups |
|---|---|---|---|---|
| 4-Fluoro-2-methyl-3-nitrobenzenesulfonamide | C$7$H$6$FN$2$O$4$S | 233.20 | 2, 3, 4 | -SO$2$NH$2$, -NO$2$, -CH$3$, -F |
| 4-Fluoro-N-isopropyl-3-methylbenzenesulfonamide | C${10}$H${14}$FNO$_2$S | 231.29 | 3, 4 | -SO$2$NHCH(CH$3$)$2$, -CH$3$, -F |
| 4-Chloro-3-nitrobenzenesulfonamide | C$6$H$5$ClN$2$O$4$S | 236.63 | 3, 4 | -SO$2$NH$2$, -NO$_2$, -Cl |
| 2-Methyl-5-nitrobenzenesulfonamide | C$7$H$8$N$2$O$4$S | 216.21 | 2, 5 | -SO$2$NH$2$, -NO$2$, -CH$3$ |
Biological Activity
4-Fluoro-2-methyl-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including medicine and biochemistry.
Chemical Structure and Properties
The compound possesses a unique structure characterized by a fluoro group, a methyl group, and a nitro group attached to a benzenesulfonamide framework. These structural features contribute to its biological activity and interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The nitro group can undergo reduction, leading to the formation of reactive intermediates that inhibit enzyme activity or disrupt cellular processes. The fluoro and methyl groups enhance the compound's binding affinity, making it an effective inhibitor in biochemical assays.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It is being investigated for its potential as an antimicrobial agent against various pathogens. Studies have shown that compounds with similar structures possess antibacterial and antifungal activities.
Enzyme Inhibition
This compound serves as a probe in biochemical assays to study enzyme inhibition. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target proteins, making it a valuable tool in enzymatic pathway studies.
Antitumor Activity
Preliminary studies suggest that this compound may have antitumor properties. Compounds within the same family have demonstrated activity against various cancer cell lines, indicating potential for further development in cancer therapeutics.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | The compound showed promising results against Staphylococcus aureus with an IC50 value of 15 μg/mL, indicating significant antibacterial potential. |
| Enzyme Inhibition | Inhibition studies revealed that this compound effectively inhibited carbonic anhydrase activity with an IC50 of 25 μM, showcasing its role as an enzyme inhibitor. |
| Antitumor Activity | In vitro tests against various cancer cell lines indicated that the compound exhibits moderate cytotoxicity, particularly against breast cancer cells (MCF-7) with an IC50 value of 30 μg/mL. |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 4-Fluoro-2-methyl-3-nitrobenzenesulfonamide, and how can purity be optimized?
- Methodology :
- Precursor Selection : Use 4-fluoro-3-nitrobenzenesulfonyl chloride as a starting material, reacting it with methylamine under controlled alkaline conditions (pH 8–10) to form the sulfonamide bond .
- Purification : Recrystallization from ethanol/water mixtures improves purity, with target melting points (mp) between 178–183°C as a benchmark (consistent with analogous nitrobenzenesulfonamides) .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) to minimize by-products like unreacted sulfonyl chloride or over-nitrated derivatives.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- X-ray Diffraction (XRD) : Resolve crystal structure to confirm substituent positions (e.g., fluorine at C4, nitro at C3), as demonstrated for structurally similar sulfonamides .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm).
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) using high-resolution MS (HRMS) .
Q. What storage conditions prevent degradation of this compound?
- Methodology :
- Store in airtight containers under inert gas (e.g., argon) at 0–6°C to mitigate hydrolysis or thermal decomposition .
- Monitor stability via periodic HPLC analysis to detect degradation products like sulfonic acids or nitro-reduced analogs .
Advanced Research Questions
Q. How do electron-withdrawing substituents (fluoro, nitro) influence the compound’s reactivity in nucleophilic aromatic substitution?
- Methodology :
- Hammett Analysis : Calculate σ values for -F (+0.06) and -NO₂ (+1.24) to predict activation/deactivation effects on the benzene ring.
- Kinetic Studies : Compare reaction rates with analogs lacking nitro/fluoro groups (e.g., 4-methylbenzenesulfonamide) to quantify substituent effects .
- Computational Modeling : Use density functional theory (DFT) to map electron density distributions and identify reactive sites .
Q. How can contradictions in melting point data between synthesis batches be systematically resolved?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Measure precise melting ranges to distinguish polymorphic forms or impurities .
- HPLC-PDA : Quantify purity (>98%) and detect trace impurities (e.g., residual solvents or isomers) .
- Solvent Screening : Test recrystallization solvents (e.g., DMSO vs. acetonitrile) to isolate thermodynamically stable polymorphs .
Q. What strategies validate the compound’s potential as a kinase inhibitor in structure-activity relationship (SAR) studies?
- Methodology :
- Molecular Docking : Simulate binding interactions with kinase active sites (e.g., EGFR or VEGFR) using PyMOL or AutoDock .
- In Vitro Assays : Test inhibition potency (IC₅₀) against recombinant kinases, comparing with control inhibitors like imatinib .
- Metabolic Stability : Assess hepatic microsomal stability to prioritize derivatives with improved pharmacokinetics .
Q. How can computational methods predict solubility and stability under physiological conditions?
- Methodology :
- COSMO-RS Simulations : Calculate logP values to estimate lipophilicity and solubility in aqueous buffers .
- pH-Dependent Stability : Use MarvinSketch to model hydrolysis rates at pH 1–10, focusing on sulfonamide bond cleavage .
Data Contradiction Analysis
Q. How to address discrepancies in bioactivity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma protein binding and bioavailability to explain reduced in vivo efficacy .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound .
Q. Why do different synthetic routes yield varying ratios of regioisomers?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
